BMAA Synthesis Efficiency: A Direct Two-Step Route vs. Multi-Step, Low-Yield Alternatives
2-N,N-Dibenzyl Serine Benzyl Ester enables a straightforward, two-step synthesis of β-N-methylamino-L-alanine (BMAA) [1]. This method is explicitly contrasted with earlier syntheses that suffer from unstable intermediates and low yields [2], and with a 1990 synthesis of [15N]-BMAA that required a multi-step sequence involving α-acetamidoacrylic acid and enzymatic resolution [3]. The dibenzyl-protected serine route provides 'good yields' and proceeds with 'retention of the serine stereochemistry' under mild conditions, offering a significant practical advantage over these more cumbersome and less efficient alternatives [1].
| Evidence Dimension | Synthetic Efficiency (Route Length and Yield Quality) |
|---|---|
| Target Compound Data | Enables a 2-step synthesis from l-N,N-dibenzylserine benzyl ester; reported to provide 'good yields' with full stereochemistry retention [1]. |
| Comparator Or Baseline | Alternative syntheses described as having 'low yield, unstable performance of intermediates, and difficult separation of products' [2]; a 1990 multi-step route requiring enzymatic resolution [3]. |
| Quantified Difference | Qualitative improvement in route simplicity and yield quality, overcoming the noted 'low yield' of prior art [1][2]. |
| Conditions | Mild reaction conditions, simple work-up procedure [1]. |
Why This Matters
For procurement, this translates to a shorter, more reliable synthetic sequence with a higher probability of success, saving time and resources compared to routes based on less optimized starting materials.
- [1] Arévalo-García, E., & Colmenares, Q. J. C. (2014). A simple and efficient approach to the synthesis of β-N-methylamino-l-alanine (BMAA). Tetrahedron Letters, 55(15), 2335-2336. View Source
- [2] KANGHUA SHANGHAI DRUG RES DEV CO LTD. (2019). Method for preparing beta-N-methylamino-L-alanine. CN Patent No. CN109369442A. View Source
- [3] Hu, Y., & Ziffer, H. (1990). Synthesis and optical resolution of the neurotoxin 2-amino-3-([15N]-methylamino)propanoic acid (BMAA). Journal of Labelled Compounds and Radiopharmaceuticals, 28(5), 581-586. View Source
